![molecular formula C18H15FN6O B2967938 3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide CAS No. 1797978-47-2](/img/structure/B2967938.png)
3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring bound to a phenyl group . It is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .Aplicaciones Científicas De Investigación
1. Fluorescent Molecules for Studying Intracellular Processes This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
The PPs, including this compound, have been used as chemosensors . Their hetero-aromatic ring structure and heteroatoms make them potential chelating agents for ions .
Organic Materials
The PPs have been used in the progress of organic materials . They display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity .
Bioimaging Applications
Fluorogenic heterocyclic compounds, including this compound, have been used in bioimaging applications . They can raise our standard of living by exploiting the beneficial properties of such materials .
Organic Light-Emitting Devices
These compounds have been used in organic light-emitting devices . They have tunable photophysical properties, which make them suitable for this application .
Bio-Macromolecular Interactions
The PPs have been used to study bio-macromolecular interactions . They have been a major focus of research related to materials science and biological interactions .
Antioxidant Activities
Pyrazolines and their derivatives, including this compound, have been studied for their antioxidant activities . They have been linked to the reduction of oxidative stress increase, which affects different cellular components negatively .
Neurotoxicity Studies
This compound has been used in neurotoxicity studies . It has been investigated for its effects on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins in association with behavioral parameters and swimming potential .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing it from phosphorylating its target proteins. This inhibits the progression of the cell cycle from the G1 to the S phase . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . CDK2, when complexed with cyclin A2, regulates the cell cycle’s progression. By inhibiting CDK2, the compound disrupts this pathway, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O/c1-11-7-17-20-9-14(10-25(17)22-11)21-18(26)16-8-15(23-24(16)2)12-3-5-13(19)6-4-12/h3-10H,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMVJNZMLAWHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B2967856.png)
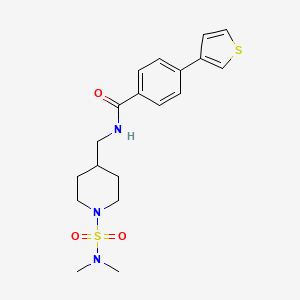
![4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B2967858.png)
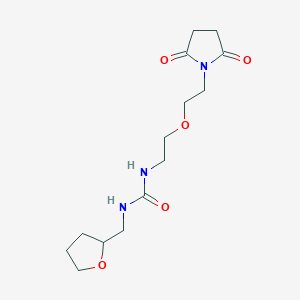

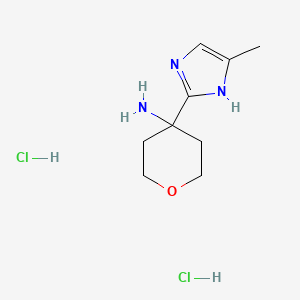
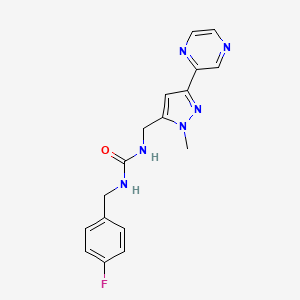
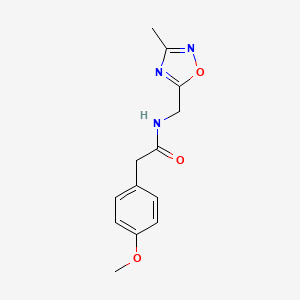
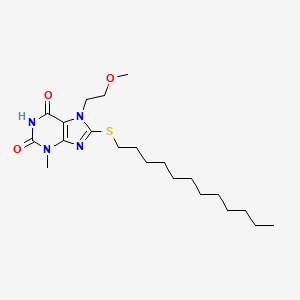

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2967874.png)
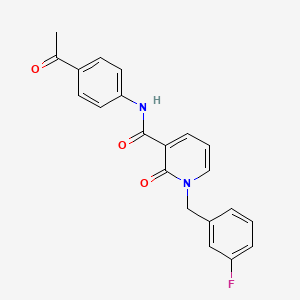
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2967876.png)
![ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate](/img/structure/B2967877.png)